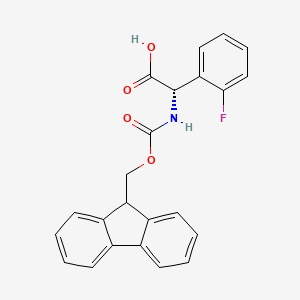
N-Fmoc-S-2-FluoroPhenylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Fmoc-S-2-FluoroPhenylglycine is a derivative of phenylglycine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and a fluorine atom is introduced at the ortho position of the phenyl ring. This compound is widely used in peptide synthesis due to its stability and ease of removal under basic conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-S-2-FluoroPhenylglycine typically involves the following steps:
Protection of the amino group: The amino group of phenylglycine is protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution.
Introduction of the fluorine atom: The fluorine atom is introduced at the ortho position of the phenyl ring through electrophilic aromatic substitution using a fluorinating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques are common in industrial settings .
化学反応の分析
Types of Reactions
N-Fmoc-S-2-FluoroPhenylglycine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine in N,N-dimethylformamide (DMF).
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for removing the Fmoc group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the fluorine-substituted phenyl ring.
Major Products
科学的研究の応用
N-Fmoc-S-2-FluoroPhenylglycine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is used in the development of fluorinated pharmaceuticals due to its enhanced metabolic stability.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein folding.
Material Science: The compound is used in the development of novel materials such as hydrogels for biomedical applications.
作用機序
The mechanism of action of N-Fmoc-S-2-FluoroPhenylglycine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and is removed under basic conditions to reveal the free amino group for further reactions . The fluorine atom enhances the compound’s stability and reactivity in various chemical reactions .
類似化合物との比較
Similar Compounds
N-Fmoc-S-2-FluoroPhenylalanine: Similar to N-Fmoc-S-2-FluoroPhenylglycine but with an additional methylene group in the side chain.
N-Fmoc-S-2-FluoroPhenylserine: Contains a hydroxyl group in the side chain instead of a hydrogen atom.
Uniqueness
This compound is unique due to the presence of the fluorine atom at the ortho position of the phenyl ring, which enhances its reactivity and stability in chemical reactions. This makes it a valuable building block in peptide synthesis and drug development .
特性
分子式 |
C23H18FNO4 |
|---|---|
分子量 |
391.4 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-fluorophenyl)acetic acid |
InChI |
InChI=1S/C23H18FNO4/c24-20-12-6-5-11-18(20)21(22(26)27)25-23(28)29-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,25,28)(H,26,27)/t21-/m0/s1 |
InChIキー |
HFDAWMNMWMAJCX-NRFANRHFSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=CC=C4F)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Tert-butylphenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088573.png)
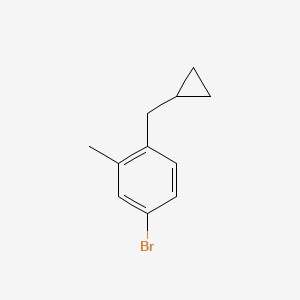
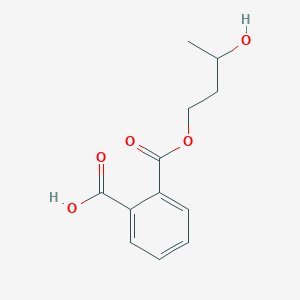
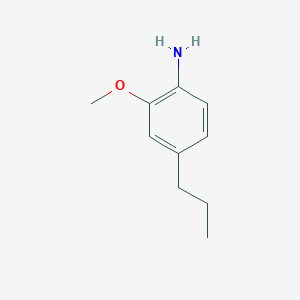
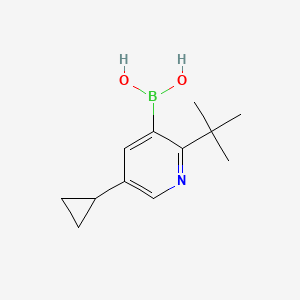
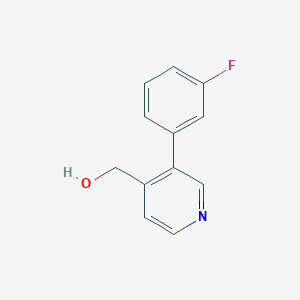


![5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088637.png)
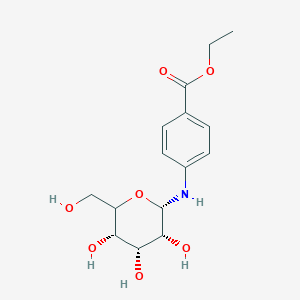
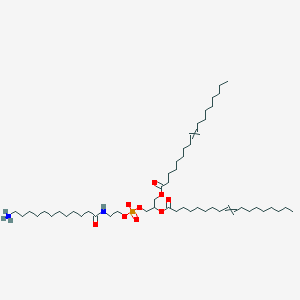
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088654.png)
![2-[2-(4-methoxyphenyl)ethyl]-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14088661.png)
![N-(2,4-dimethylphenyl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B14088670.png)
